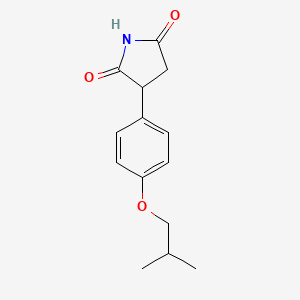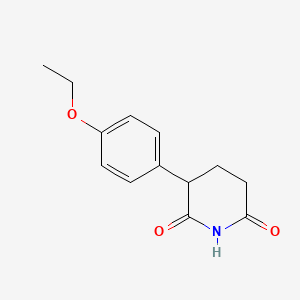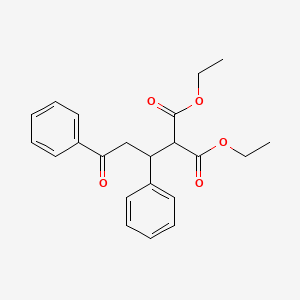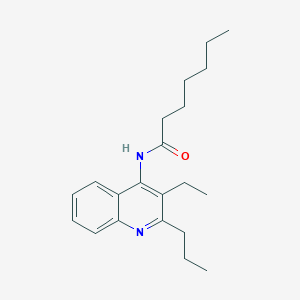![molecular formula C11H13Cl2N3O2S2 B3830704 4-[(2,5-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B3830704.png)
4-[(2,5-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone
Vue d'ensemble
Description
4-[(2,5-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone is a chemical compound that has been widely studied for its potential medical applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research. In
Applications De Recherche Scientifique
4-[(2,5-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. In addition, this compound has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
Mécanisme D'action
The mechanism of action of 4-[(2,5-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone is not fully understood. However, it has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the amount of DNA available for cancer cell growth and replication, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-viral properties, 4-[(2,5-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone has been found to have a range of other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2,5-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its solubility in organic solvents can make it difficult to work with in aqueous environments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on 4-[(2,5-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone. One area of interest is its potential use in combination with other anti-cancer drugs to increase their effectiveness. Another area of research could be the development of new synthetic methods to improve the yield and purity of the compound. Finally, more research is needed to fully understand its potential use in the treatment of viral infections.
Propriétés
IUPAC Name |
[(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2S2/c1-7(15-16-11(14)19)4-5-20(17,18)10-6-8(12)2-3-9(10)13/h2-3,6H,4-5H2,1H3,(H3,14,16,19)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIAJPHTQSBGZ-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)CCS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/CCS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate](/img/structure/B3830644.png)
![2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate](/img/structure/B3830647.png)
![2-({[3-(trifluoromethyl)phenoxy]carbonyl}amino)ethyl hydroxycarbamate](/img/structure/B3830655.png)
![2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl hydroxy(phenyl)carbamate](/img/structure/B3830656.png)
![2-{[(4-methylphenoxy)carbonyl]amino}ethyl [(4-chlorophenyl)sulfonyl]carbamate](/img/structure/B3830668.png)
![2-[(isopropoxycarbonyl)amino]ethyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B3830680.png)
![2-[(propoxycarbonyl)amino]ethyl [(4-chlorophenyl)sulfonyl]carbamate](/img/structure/B3830683.png)
![6-(1-hydroxy-1-methyl-2-propyn-1-yl)-4,4,14a-trimethyl-1,2,3,4,6,14a-hexahydrophthalazino[2,3-a]cinnoline-8,13-dione](/img/structure/B3830684.png)

![4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B3830699.png)
![N-1-adamantyl-3-[(4-bromophenyl)sulfonyl]propanamide](/img/structure/B3830714.png)